molecular formula C22H27F3N2O4 B283167 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo B283167
Peso molecular: 440.5 g/mol
Clave InChI: KCWVIOPBCGLGSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This drug has been shown to be effective in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.

Mecanismo De Acción

The mechanism of action of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of the angiotensin II type 2 receptor (AT2R). This receptor is expressed in sensory neurons and has been shown to play a key role in the development and maintenance of chronic pain. By inhibiting this receptor, 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is able to reduce pain behaviors and improve quality of life.
Biochemical and Physiological Effects
2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of AT2R, the reduction of pain behaviors, and the improvement of quality of life. In addition, 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials to date.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for the AT2R receptor. This allows researchers to selectively target this receptor and study its role in chronic pain. However, one limitation of using 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is its relatively low potency, which may require higher doses or longer treatment durations in order to achieve significant effects.

Direcciones Futuras

There are several future directions for research on 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide and its potential use in the treatment of chronic pain. These include:
1. Further preclinical studies to better understand the mechanism of action of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide and its effects on pain behaviors and quality of life.
2. Clinical trials to evaluate the safety and efficacy of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in larger patient populations.
3. Studies to evaluate the potential use of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other pain medications to improve pain relief and reduce side effects.
4. Studies to evaluate the potential use of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in other pain conditions, such as cancer pain and fibromyalgia.
5. Development of more potent analogs of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide that may have improved efficacy and/or safety profiles.

Métodos De Síntesis

The synthesis of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-ethoxy-4-hydroxyphenol with 1-bromo-3-(trifluoromethyl)benzene to form 2-ethoxy-4-(3-trifluoromethylphenyl)phenol. This intermediate is then reacted with 2-(chloromethyl)oxirane and 1-(hydroxymethyl)propylamine to form the final product, 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide.

Aplicaciones Científicas De Investigación

2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and osteoarthritis pain. In these studies, 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to be effective in reducing pain behaviors and improving quality of life.

Propiedades

Fórmula molecular

C22H27F3N2O4

Peso molecular

440.5 g/mol

Nombre IUPAC

2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H27F3N2O4/c1-3-17(13-28)26-12-15-8-9-19(20(10-15)30-4-2)31-14-21(29)27-18-7-5-6-16(11-18)22(23,24)25/h5-11,17,26,28H,3-4,12-14H2,1-2H3,(H,27,29)

Clave InChI

KCWVIOPBCGLGSZ-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC

SMILES canónico

CCC(CO)NCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.